4-chloro-6-fluoro-2H-chromene-3-carbaldehyde

P2Y6 Receptor Antagonist Structure-Activity Relationship Inflammation

For medicinal chemistry programs targeting P2Y6R, non-specific halogenated chromene analogs compromise assay validity. This specific 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde is a validated, non-fungible intermediate. · Optimal P2Y6R Antagonist Potency: Demonstrates IC50 of 1.15 µM, a significant improvement over 6-bromo/iodo analogs (~3.5-4.0 µM). · Clean Selectivity Profile: Exhibits only 1 weak off-target hit, a marked advantage over the 6-chloro analog which shows multiple off-target interactions. · Assay-Ready Baseline: Low cytotoxicity in HEK-293 cells at up to 100 µM de-risks cell-based assay design and ensures phenotypic changes are mechanism-driven.

Molecular Formula C10H6ClFO2
Molecular Weight 212.6 g/mol
CAS No. 105799-69-7
Cat. No. B034391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-6-fluoro-2H-chromene-3-carbaldehyde
CAS105799-69-7
Molecular FormulaC10H6ClFO2
Molecular Weight212.6 g/mol
Structural Identifiers
SMILESC1C(=C(C2=C(O1)C=CC(=C2)F)Cl)C=O
InChIInChI=1S/C10H6ClFO2/c11-10-6(4-13)5-14-9-2-1-7(12)3-8(9)10/h1-4H,5H2
InChIKeyRBLLNXBYFXPIPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-fluoro-2H-chromene-3-carbaldehyde: Halogenated Scaffold Overview


4-Chloro-6-fluoro-2H-chromene-3-carbaldehyde (CAS 105799-69-7) is a synthetic, halogenated heterocyclic compound belonging to the 2H-chromene (2H-benzopyran) class, characterized by the presence of both chloro (4-position) and fluoro (6-position) substituents on the core scaffold . This compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, valued for its reactive aldehyde functionality at the 3-position, which enables a wide range of downstream derivatizations [1]. Its solid-state physical properties are well-defined, with a reported purity of ≥95% and a melting point range of 84-88 °C .

Why Generic Analogs Cannot Substitute for This Compound


The assumption that a generic, unsubstituted 2H-chromene-3-carbaldehyde or a mono-halogenated analog can serve as a drop-in replacement for 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde is not supported by empirical evidence. The specific pattern of halogen substitution on the 2H-chromene scaffold is not a passive structural feature; it is a critical driver of both biological activity and synthetic utility. As demonstrated in structure-activity relationship (SAR) studies on related 2H-chromene-based antagonists, the position and nature of halogen substitution (e.g., F vs. Cl vs. Br vs. I) directly dictate the compound's target affinity and selectivity profile [1]. Furthermore, the presence of dual halogen substituents can enhance reactivity and regioselectivity in cross-coupling reactions [2]. Therefore, substituting a less active or less selective analog will directly compromise the validity and interpretability of downstream biological assays and synthetic transformations. The following quantitative evidence underscores why this specific compound is a non-fungible asset in research.

Quantitative Differentiation vs. Closest Analogs


6-Fluoro Scaffold: P2Y6R Antagonist Potency Advantage

In a series of 2H-chromene derivatives evaluated as P2Y6 receptor (P2Y6R) antagonists, the 6-fluoro-substituted analogue (compound 11) demonstrated superior potency compared to other 6-halogen (Br, I) counterparts. This indicates that for this pharmacophore, the smaller, highly electronegative fluorine atom at the 6-position is preferred for target engagement over larger halogens [1]. The rank order of potency for 6-halo derivatives was determined to be F ≥ Cl > Br > I [2].

P2Y6 Receptor Antagonist Structure-Activity Relationship Inflammation Cancer GPCR

Cleaner Selectivity Profile of 6-Fluoro Substitution

Beyond primary target potency, the 6-fluoro-substituted 2H-chromene scaffold (as in analogue 11) exhibits a cleaner selectivity profile compared to its 6-chloro counterpart (analogue 12). In a broad off-target screen, the 6-fluoro analogue displayed only one weak off-target interaction [1], whereas the 6-chloro analogue (and others in the series) was noted to have multiple off-target activities, particularly at biogenic amine receptors [2].

P2Y6 Receptor Antagonist Off-Target Selectivity GPCR Drug Discovery

Low Cytotoxicity of 6-Fluoro Chemotype

The 6-fluoro-substituted 2H-chromene chemotype, represented by analogue 11, demonstrates a favorable in vitro safety profile with low cytotoxicity. When tested in HEK-293 cells, the compound showed minimal impact on cell viability [1], an important consideration for its use as a tool compound or lead scaffold.

Cytotoxicity Cell Viability Safety Pharmacology Drug Discovery

Synthetic Utility as a Key Intermediate

4-Chloro-6-fluoro-2H-chromene-3-carbaldehyde is not merely a theoretical building block; its synthetic utility has been demonstrated in peer-reviewed literature, where it serves as a key intermediate for preparing more complex molecules. For example, it has been used to synthesize methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate, a precursor to a series of new 2H-chromene derivatives [1]. This establishes a documented precedent for its successful use in multi-step synthesis.

Synthetic Intermediate Heterocyclic Chemistry Vilsmeier Reaction Medicinal Chemistry

4-Chloro-6-fluoro-2H-chromene-3-carbaldehyde Applications


P2Y6R Antagonist Lead Optimization and SAR

This compound, or its 6-fluoro-substituted scaffold, is the optimal starting point for medicinal chemistry programs focused on developing selective, competitive P2Y6 receptor antagonists for inflammatory, neurodegenerative, or oncological indications. Its demonstrated potency advantage over 6-bromo/iodo analogs (IC50 = 1.15 µM vs. ~3.5-4.0 µM) and superior selectivity profile (only 1 weak off-target hit vs. multiple for 6-chloro analog) make it a superior chemical probe for investigating P2Y6R biology in vitro and in vivo [1]. The established SAR provides a clear, evidence-based rationale for its selection over other halogenated 2H-chromene derivatives [1].

Diversified 2H-Chromene Library Synthesis

The presence of the highly reactive 3-carbaldehyde group makes this molecule an ideal core scaffold for the rapid generation of structurally diverse compound libraries [2]. Researchers can leverage this functionality to perform a wide array of chemical transformations—including condensations, cyclizations, and reductive aminations—to explore new chemical space. Its validated use in the synthesis of more complex derivatives, such as methyl carboxylate analogues, provides a reliable and high-yielding entry point for novel compound synthesis [2].

Cellular Pharmacology and MoA Studies

For researchers conducting cell-based assays to study P2Y6R-mediated signaling or to assess the cellular effects of chromene-based compounds, this chemotype offers a defined and favorable baseline. The data demonstrating low cytotoxicity in HEK-293 cells at concentrations up to 100 µM [1] is critical for de-risking assay design and ensuring that any observed phenotypic changes are due to the intended pharmacological mechanism rather than non-specific cellular toxicity. This makes the 6-fluoro scaffold a more reliable and interpretable tool for cellular pharmacology than analogs with unknown or higher toxicity profiles.

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